![molecular formula C14H18N6O2 B2624097 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide CAS No. 2380096-23-9](/img/structure/B2624097.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide, commonly known as CP-544326, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
CP-544326 works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β activity, CP-544326 can modulate these cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
CP-544326 has been shown to have various biochemical and physiological effects in animal models. In cancer research, CP-544326 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, CP-544326 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In schizophrenia research, CP-544326 has been shown to improve cognitive function and reduce symptoms, such as hallucinations and delusions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-544326 has several advantages for use in lab experiments. It is a highly specific inhibitor of GSK-3β, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. CP-544326 is also relatively stable and can be easily synthesized in large quantities. However, CP-544326 has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. CP-544326 also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on CP-544326. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. Another direction is to develop more effective formulations of CP-544326 that can improve its solubility and bioavailability. Additionally, future research could focus on identifying other potential targets of CP-544326 and exploring its potential use in combination with other drugs.
Métodos De Síntesis
CP-544326 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the reaction of 3-cyanopyrazine-2-carboxylic acid with N-methylmorpholine in the presence of a coupling agent, followed by the addition of an azetidine-3-carboxylic acid derivative. The resulting product is then purified through various chromatographic techniques to obtain CP-544326 in its pure form.
Aplicaciones Científicas De Investigación
CP-544326 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, CP-544326 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In Alzheimer's disease research, CP-544326 has been shown to improve cognitive function in animal models of the disease. In schizophrenia research, CP-544326 has been shown to improve cognitive function and reduce symptoms in animal models of the disease.
Propiedades
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-18(14(21)19-4-6-22-7-5-19)11-9-20(10-11)13-12(8-15)16-2-3-17-13/h2-3,11H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTOJNXFZYMWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


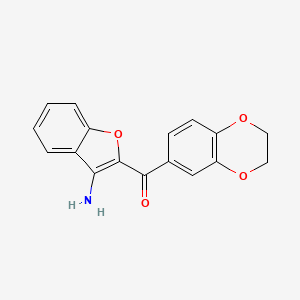

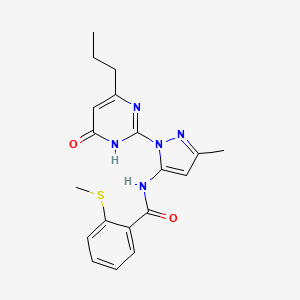
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide](/img/structure/B2624024.png)
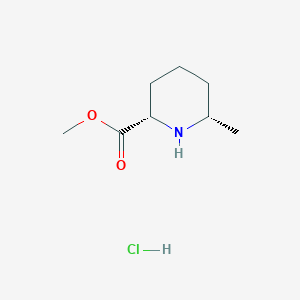
![4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether](/img/structure/B2624027.png)
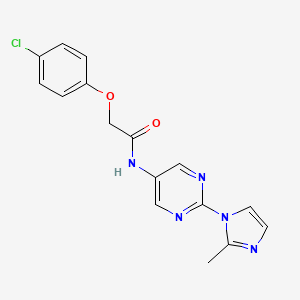


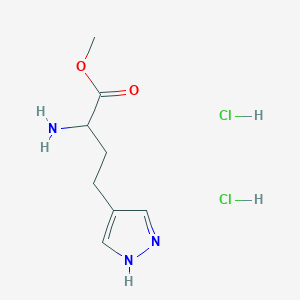
![N-(3,5-dimethylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2624035.png)

